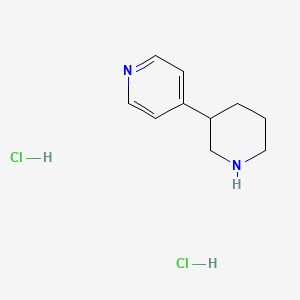

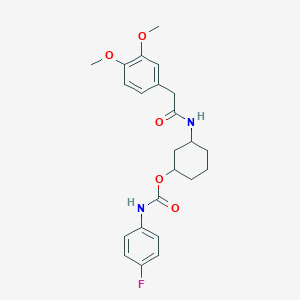

![molecular formula C25H22N2O3S B2952756 N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide CAS No. 941948-14-7](/img/structure/B2952756.png)

N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a strategically designed arylbenzothiazolylether diazonium salt . It has been used as a dual-function reagent in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds .

Synthesis Analysis

The compound has been synthesized via reactions of N - (benzo [ d ]thiazol-2-yl)pyrazine-2-carboxamide ( HL1) and N - (1H-benzo [ d ]imidazol-2-yl)pyrazine-2-carboxamide ( HL2) ligands with Ru (PPh 3) 3 ClH (CO) and Ru (PPh 3) 3 (CO) 2 H 2 precursors .Molecular Structure Analysis

The solid-state structures of the resulting complexes confirm distorted octahedral geometries around the Ru ( II) atoms, containing one bidentate anionic carboxamidate ligand and four auxiliary ligands (PPh 3 /CO/H/Cl) .Chemical Reactions Analysis

The compound has been used in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . A vast array of alkenes are proven to be suitable substrates .Physical And Chemical Properties Analysis

The compound has been characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography .科学的研究の応用

Antibacterial Activity

Benzothiazole derivatives have been explored for their promising antibacterial properties. For instance, novel analogs of benzothiazole-substituted pyrazol-5-ones exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized through a series of reactions, including the use of infrared spectroscopy, 1H-Nuclear Magnetic Resonance, and other spectral methods for structural confirmation. Their antibacterial efficacy was demonstrated through minimum inhibitory concentration (MIC) values, suggesting their potential as antibacterial agents (Palkar et al., 2017).

Anticancer Evaluation

The anticancer potential of benzothiazole derivatives is another area of significant interest. Research has shown that substituted N-(thiazol-2-yl)benzamides, designed and synthesized from specific precursors, exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. These findings highlight the potential of benzothiazole derivatives in the development of new anticancer therapies (Ravinaik et al., 2021).

Supramolecular Gelators

Some N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, aiming to elucidate the role of methyl functionality and multiple non-covalent interactions in gel formation. These compounds demonstrated gelation behavior towards ethanol/water and methanol/water mixtures, indicating their potential use in the design and development of supramolecular gelators (Yadav & Ballabh, 2020).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated as corrosion inhibitors for carbon steel in acidic solutions. Two specific derivatives were synthesized and showed superior corrosion inhibition efficiency compared to previously reported inhibitors from the same family. The study used electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods to evaluate their performance, suggesting potential applications in protecting metals against corrosion (Hu et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S/c1-25(2)14-18-6-5-8-20(22(18)30-25)29-15-16-10-12-17(13-11-16)23(28)27-24-26-19-7-3-4-9-21(19)31-24/h3-13H,14-15H2,1-2H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGYBUTUFUTQEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2952677.png)

![1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2952679.png)

![3-benzyl-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952683.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2952688.png)

![N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2952690.png)

![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2952691.png)

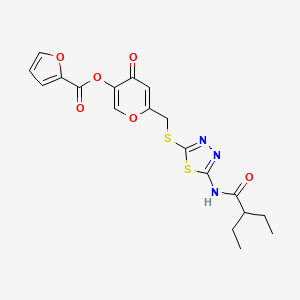

![(Z)-8-(furan-2-ylmethyl)-2-((5-methylfuran-2-yl)methylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2952692.png)